molecular formula C7H5ClN2O B1498856 2-(Chloromethyl)oxazolo[5,4-b]pyridine CAS No. 1092352-10-7

2-(Chloromethyl)oxazolo[5,4-b]pyridine

Cat. No. B1498856
CAS RN: 1092352-10-7
M. Wt: 168.58 g/mol
InChI Key: FMLJXKGVLLGVBS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oxazolo[5,4-b]pyridine (abbreviated as CMOP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of oxazolo[5,4-b]pyridine and has a chloromethyl group attached to its nitrogen atom.

Scientific Research Applications

Synthesis of Novel Derivatives

2-(Chloromethyl)oxazolo[5,4-b]pyridine has been utilized in the synthesis of previously unknown derivatives. It serves as a key component in the nucleophilic substitution with various amines and cyclic amides to produce 2-aminomethyloxazolo[5,4-b]pyridine derivatives (Palamarchuk et al., 2019).

Chemistry of Heterocycles

This chemical is integral in the advances in the chemistry of heterocycles that incorporate oxazolo[5,4-b]pyridine skeletons. Its reactivity and the synthetic evaluation of oxazolopyridines highlight its significance in organic and medicinal chemistry (Monier et al., 2020).

Development of Heterocyclic Compounds

It plays a crucial role in the preparation of 2-heterocyclicalkylthiooxazolo[5,4-b]pyridines, which are used to synthesize fused triheterocyclic compounds (Ghattas & Moustafa, 2000).

Molecular Modeling and Antimicrobial Activity

In a study focusing on molecular modeling and antimicrobial activities, derivatives of 2-(substituted)oxazolo[5,4-b]pyridine demonstrated strong antimicrobial activities, making it a significant component in the design of new biological agents (Celik et al., 2021).

Photophysical Properties

Research into the photophysical properties of various compounds includes the study of derivatives of oxazolo[5,4-b]pyridine. This research aids in understanding the relationship between the structure of these compounds and their photophysical properties (Shatsauskas et al., 2019).

Synthesis of Novel Heterocyclic Systems

This chemical is also used in the synthesis of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, representing a new class of heterocyclic compounds. This highlights its utility in expanding the variety of known heterocyclic systems (Akbarzadeh et al., 2016).

properties

IUPAC Name

2-(chloromethyl)-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJXKGVLLGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653327
Record name 2-(Chloromethyl)[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092352-10-7
Record name 2-(Chloromethyl)[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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